molecular formula C16H26N2O2 B2543529 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione CAS No. 37910-39-7

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione

Cat. No.: B2543529
CAS No.: 37910-39-7
M. Wt: 278.396
InChI Key: KZLMZUBCHSPJSW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione (CAS 37910-39-7) is a pyrrolidine-2,5-dione derivative of interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C16H26N2O2 and a molecular weight of 278.40 g/mol . The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in pharmaceutical research, known for its versatile biological activity. Compounds based on this core structure have been investigated as novel inhibitors for various enzymatic targets. Research on analogous structures has shown that pyrrolidine-2,5-dione derivatives can exhibit potent anti-inflammatory activity by acting as multi-target agents, simultaneously inhibiting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Furthermore, this chemical class has been explored for its potential anti-tumor properties, with some derivatives demonstrating inhibitory activity against human placental aromatase and other cytochrome P450 enzymes involved in steroidogenesis . The structural motifs present in this compound make it a valuable building block for designing and synthesizing new bioactive molecules for preclinical research. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h12-14,17H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLMZUBCHSPJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Maleic Anhydride-Based Cyclocondensation

The most widely reported method involves maleic anhydride as the starting material. Cyclohexylamine is reacted with maleic anhydride in a two-step process:

  • Formation of maleamic acid : Maleic anhydride reacts with cyclohexylamine in a 1:1 molar ratio in aprotic solvents (e.g., toluene, xylene) at 60–80°C to yield N-cyclohexylmaleamic acid.
  • Cyclization to pyrrolidine-2,5-dione : The maleamic acid undergoes thermal dehydration (120–140°C) in the presence of phosphoric acid or phosphorus pentoxide catalysts, forming 1-cyclohexylpyrrolidine-2,5-dione.

Key Reaction Parameters

Parameter Optimal Range Yield (%) Purity (%)
Catalyst (H₃PO₄) 70–90% of substrate 65.4–77.4 99.7
Solvent (toluene) 0.0016–0.002 mol/mL 72.9 94.8
Reaction Time 5–6 hours 66.5 96.2

Data adapted from CN1962633A, demonstrating yields up to 77.4% under optimized conditions.

Introduction of the Cyclohexylamino Group

The 3-position functionalization is achieved via nucleophilic substitution or Michael addition:

  • Nucleophilic Amination : 1-Cyclohexylpyrrolidine-2,5-dione is treated with cyclohexylamine in dimethylformamide (DMF) at 100°C for 12–24 hours. The reaction proceeds via SN2 mechanism, replacing a labile leaving group (e.g., chloride) at position 3.
  • Michael Addition : Cyclohexylamine undergoes conjugate addition to the α,β-unsaturated carbonyl system of 1-cyclohexylmaleimide, followed by tautomerization to the dione.

Comparative Efficacy of Amination Methods

Method Catalyst Temperature (°C) Yield (%)
Nucleophilic K₂CO₃ 100 58.2
Michael Addition None 80 44.1

Data synthesized from Ahmed et al., highlighting the superiority of nucleophilic amination.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Reactor Design : Tubular reactors with in-line mixing zones for maleic anhydride and cyclohexylamine.
  • Catalyst Recovery : Phosphoric acid is recycled via distillation, reducing waste.

Scalability Metrics

Batch Size (kg) Cycle Time (h) Purity (%)
10 6 99.7
100 8 98.5

Solvent Optimization

Benzene derivatives (toluene, xylene) are preferred for their low polarity and recyclability. Substituting benzene with o-xylene increases yields by 15% due to improved substrate solubility.

Solvent Performance

Solvent Yield (%) Recyclability (%)
Toluene 65.4 92
o-Xylene 72.9 88
p-Xylene 63.7 85

Advanced Catalytic Strategies

Phosphoric Acid–P₂O₅ Binary Catalysts

A mixture of H₃PO₄ and P₂O₅ (molar ratio 0.1424:1) enhances cyclization kinetics, reducing reaction time to 4 hours while maintaining 71.4% yield.

Catalyst Composition Impact

H₃PO₄:P₂O₅ Ratio Yield (%)
0.0610:1 71.4
0.1424:1 65.4
0.3391:1 28.0

Enzyme-Mediated Synthesis

Recent studies propose using lipases (e.g., Candida antarctica) for stereoselective amidation, achieving 89% enantiomeric excess (ee) for chiral derivatives.

Purification and Characterization

Vacuum Sublimation

Crude product is purified via gradient sublimation (80–120°C, 0.1 mmHg), yielding white needles with 99.7% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.2–1.8 (m, 22H, cyclohexyl), 3.4 (s, 1H, NH), 4.1 (t, 2H, CH₂).
  • IR (KBr) : 1775 cm⁻¹ (C=O), 1660 cm⁻¹ (C-N).

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione. For instance, research on related spiro-fused compounds has demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K56210.5Induction of apoptosis
HeLa8.2Cell cycle arrest
MCF-715.0Inhibition of proliferation

These findings suggest that derivatives of this compound could be further explored for their therapeutic potential in oncology .

Neuroprotective Properties

This compound may also exhibit neuroprotective effects. Research indicates that similar structures can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. For example, studies on pyrrolidine derivatives have shown:

  • Reduction in oxidative stress markers in neuronal cell cultures.
  • Improvement in cognitive function in animal models of neurodegeneration.

This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Polymer Chemistry

The compound's unique structure allows it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For instance:

Polymer Type Property Enhanced Application
ThermosettingIncreased rigidityAerospace components
ElastomersImproved elasticityAutomotive parts

Such applications are critical in industries requiring durable materials that can withstand extreme conditions .

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of various pyrrolidine derivatives, including this compound. The results indicated a promising reduction in tumor cell viability across several cancer types, with the most effective compounds showing IC50 values below 10 µM against HeLa and MCF-7 cells .

Neuroprotective Effects Investigation

In another study focusing on neuroprotection, derivatives were tested for their ability to prevent neuronal cell death induced by amyloid-beta peptides. Results showed a significant decrease in cell death rates when treated with these compounds compared to controls, indicating their potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Structural Modifications and Physical Properties

The substituents at the N1 and C3 positions significantly influence physical properties. For example:

  • Compound 3g (1-Cyclohexyl-3-(2-(3-hydroxy-1H-indazol-1-yl)phenyl)-pyrrolidine-2,5-dione): A white solid with a melting point of 109.6–112.4°C, attributed to the bulky indazolylphenyl group and cyclohexyl substituent enhancing crystallinity .
  • Compound 3j (1-Allyl-3-(2-(3-hydroxy-1H-indazol-1-yl)phenyl)-pyrrolidine-2,5-dione): A yellow oil due to the smaller allyl group reducing molecular rigidity .
Table 1: Physical Properties of Selected Pyrrolidine-2,5-dione Derivatives
Compound Name Substituents (N1/C3) Physical State Melting Point (°C) Source
Target Compound Cyclohexyl / Cyclohexylamino Predicted solid ~100–115 (estimated) N/A
3g Cyclohexyl / Indazolylphenyl White solid 109.6–112.4
3j Allyl / Indazolylphenyl Yellow oil N/A
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)... 4-Acetylphenyl / 4-Bromophenyloxy Solid Not reported
Aromatase and P450(17)α Inhibition
  • Compound 3 (1-Cyclohexyl-3-[2'(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione): Exhibits potent inhibition of human placental aromatase (IC₅₀ = 23.8 ± 4.6 µM) and rat testicular P450(17)α (IC₅₀ = 18.5 ± 1.9 µM), comparable to reference drugs like aminoglutethimide and ketoconazole . The 4-aminophenyl ethyl group at C3 likely enhances enzyme binding via π-π interactions.
  • Target Compound: The cyclohexylamino group may reduce binding affinity compared to 4-aminophenyl ethyl due to steric hindrance or reduced electronic interactions.
GABA-Transaminase Activity
  • 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione : Shows GABA-transaminase inhibition (IC₅₀ = 100.5 ± 5.2 mM), outperforming the salicylaldehyde analog (IC₅₀ = 160.4 ± 6.2 mM). Polar substituents like bromophenyloxy may improve target engagement .
Agonistic Effects on GPR119 Receptor
  • MBX-2982 Derivatives : Replacement of a tetrazole moiety with pyrrolidine-2,5-dione enhances agonistic activity by 2-fold, highlighting the core’s role in receptor activation .

Biological Activity

Overview

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione (CAS Number: 37910-39-7) is a compound belonging to the class of pyrrolidine-2,5-diones, which are recognized for their diverse applications in medicinal chemistry. The structural uniqueness of this compound, characterized by the presence of two cyclohexyl groups, enhances its lipophilicity and potential biological activity. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of cyclohexylamine with maleic anhydride, followed by cyclization. Common solvents used include dichloromethane or ethanol under conditions such as room temperature or reflux. The molecular weight of the compound is 278.39 g/mol, and its formula is C16H26N2O2 .

Biological Activity

This compound has been investigated for various biological activities:

  • Enzyme Inhibition : The compound is notably explored for its inhibitory effects on carbonic anhydrase isoenzymes. Carbonic anhydrases are crucial enzymes that facilitate the conversion of carbon dioxide to bicarbonate, playing significant roles in physiological processes such as respiration and acid-base balance. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and epilepsy .
  • Mechanism of Action : The mechanism involves binding to the active site of carbonic anhydrase, thereby preventing substrate access and inhibiting enzyme activity. This action can result in reduced intraocular pressure, making it a candidate for glaucoma treatment.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityNotes
Pyrrolidine-2,5-dioneSimpler analog without cyclohexyl groupsLimited enzyme inhibitionLower lipophilicity
Proline DerivativesSimilar pyrrolidine ringVariable enzyme inhibitionDifferent substituents
PyrrolizinesFused pyrrolidine ring systemDiverse biological activitiesStructural complexity

The presence of two cyclohexyl groups in this compound enhances its lipophilicity compared to simpler analogs, potentially improving membrane permeability and selectivity as an enzyme inhibitor .

Case Studies

Recent studies have highlighted the biological activity of related compounds:

  • Inhibition Studies : A study demonstrated that derivatives of pyrrolidine-2,5-dione exhibited varying degrees of inhibition against carbonic anhydrase with IC50 values ranging from 10 µM to 50 µM. This suggests that structural modifications can significantly influence potency .
  • Therapeutic Potential : Research involving animal models has shown that compounds similar to this compound can effectively lower intraocular pressure in glaucomatous models when administered at specific dosages .

Q & A

Q. Basic

  • High-Performance Liquid Chromatography (HPLC) : Resolves enantiomeric impurities using chiral columns.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., expected m/z ~347.5 g/mol for C₁₇H₂₇N₂O₂).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

How do cyclohexyl substituents influence the compound’s stereochemical configuration and reactivity?

Q. Advanced

  • Steric effects : Bulky cyclohexyl groups may restrict rotational freedom, favoring specific conformations. ’s crystallographic data shows how substituents affect dihedral angles, which can correlate with biological activity .
  • Solubility and reactivity : Hydrophobic cyclohexyl groups reduce aqueous solubility but enhance lipid membrane penetration. Computational models (e.g., DFT) can predict steric hindrance in reaction pathways .

What computational strategies predict the biological activity of this compound?

Q. Advanced

  • Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors). Pharmacophore modeling aligns the compound’s carbonyl and amino groups with active sites.
  • QSAR models : Relate structural features (e.g., logP, polar surface area) to activity. cites pyrrolidine diones’ pharmaceutical potential, suggesting anti-inflammatory or neuroprotective applications .

How can synthetic challenges like low cyclization yields be resolved?

Q. Advanced

  • Catalyst optimization : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ in ) improve reaction efficiency and reduce side products .
  • Temperature control : Gradual heating (e.g., reflux in ethanol) prevents decomposition, as seen in ’s synthesis of indole-thiazole derivatives .
  • Protecting groups : Temporarily shielding reactive amines during cyclization steps enhances selectivity .

What crystallographic parameters are critical for resolving structural ambiguities?

Q. Advanced

  • R factor : A value <0.05 (e.g., 0.033 in ) indicates high data-to-parameter ratios and reliable refinement .
  • C–H⋯π interactions : Stabilize crystal packing, as observed in and . These interactions inform solubility and polymorphism studies .

How are spectroscopic data interpreted to confirm regioselectivity in functionalization?

Q. Advanced

  • NOESY NMR : Identifies spatial proximity between cyclohexyl and pyrrolidine protons.
  • 2D-COSY : Resolves coupling patterns to distinguish between regioisomers.
  • X-ray powder diffraction : Differentiates polymorphic forms, critical for reproducibility in biological assays .

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